molecular formula C16H31ClO2 B13338341 Ethyl 14-chlorotetradecanoate

Ethyl 14-chlorotetradecanoate

Cat. No.: B13338341
M. Wt: 290.9 g/mol
InChI Key: PBFBHSRPWUPWBS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 14-chlorotetradecanoate can be synthesized through the esterification of 14-chlorotetradecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous processes that ensure high yield and purity. One such method involves the chlorination of tetradecanoic acid followed by esterification with ethanol. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 14-chlorotetradecanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 14-chlorotetradecanoic acid and ethanol.

    Reduction: It can be reduced to form the corresponding alcohol, 14-chlorotetradecanol, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 14-hydroxytetradecanoate.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as hydroxide ions under appropriate conditions.

Major Products Formed

    Hydrolysis: 14-chlorotetradecanoic acid and ethanol.

    Reduction: 14-chlorotetradecanol.

    Substitution: 14-hydroxytetradecanoate.

Scientific Research Applications

Ethyl 14-chlorotetradecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of surfactants and lubricants.

    Biology: It serves as a model compound for studying the metabolism and biotransformation of chlorinated fatty acids in biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules with antimicrobial and anti-inflammatory properties.

    Industry: It is utilized in the formulation of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of ethyl 14-chlorotetradecanoate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 14-chlorotetradecanoic acid, which can then undergo further metabolic transformations. The chlorine atom in the molecule may also influence its reactivity and interaction with molecular targets, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Ethyl 14-chlorotetradecanoate can be compared with other similar compounds, such as:

    Ethyl myristate (Ethyl tetradecanoate): Lacks the chlorine atom, making it less reactive in substitution reactions.

    Ethyl 14-bromotetradecanoate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological effects.

    Ethyl 14-hydroxytetradecanoate: Contains a hydroxyl group instead of chlorine, leading to different chemical and biological properties.

Properties

Molecular Formula

C16H31ClO2

Molecular Weight

290.9 g/mol

IUPAC Name

ethyl 14-chlorotetradecanoate

InChI

InChI=1S/C16H31ClO2/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h2-15H2,1H3

InChI Key

PBFBHSRPWUPWBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCl

Origin of Product

United States

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